Physicochemical Differentiation: Computed XLogP3-AA, H-Bond Donor/Acceptor, and Rotatable Bond Count vs. CCG‑215022
The target compound displays an XLogP3-AA of 3.1, 0 H-bond donors, 5 H-bond acceptors, and 3 rotatable bonds [1]. In contrast, the broadly used GRK inhibitor CCG‑215022 has a substantially higher molecular weight (499.5 Da), 3 H-bond donors, 7 H‑bond acceptors, and 8 rotatable bonds . The difference in lipophilicity (XLogP3-AA ~3.1 vs. an estimated ~2.5 for CCG‑215022) and the absence of H‑bond donor capacity in the target compound are expected to influence membrane permeability, solubility, and protein-binding orientation compared to reference GRK inhibitors.
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, H-bond donors, H-bond acceptors, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3-AA 3.1; HBD 0; HBA 5; RotB 3 |
| Comparator Or Baseline | CCG‑215022: XLogP3-AA ~2.5; HBD 3; HBA 7; RotB 8 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6; ΔHBD = −3; ΔHBA = −2; ΔRotB = −5 |
| Conditions | Computed values from PubChem (2024.11.20 release) and Cayman Chemical product datasheet |
Why This Matters
Procurement decisions based on physicochemical property profiles enable researchers to select tool compounds with optimal ADME/Tox properties, membrane permeability, and target engagement for their specific assay conditions.
- [1] PubChem CID 59517822. Computed Properties section. National Center for Biotechnology Information (2024). View Source
